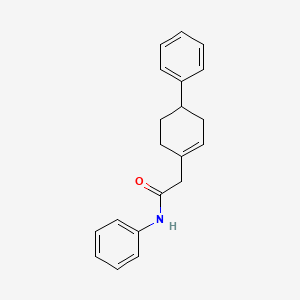
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl group attached to a cyclohexene ring, which is further connected to an acetamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles, such as 2-bromo-N-phenylacetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . The reaction conditions often include the use of solvents like ethanol or acetone and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted acetamides.
Scientific Research Applications
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its anticonvulsant activity in animal models of epilepsy.
Industry: Utilized in the production of pharmaceuticals and other chemical intermediates.
Mechanism of Action
The mechanism of action of N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in the nervous system . This binding inhibits the excessive firing of neurons, thereby reducing seizure activity.
Comparison with Similar Compounds
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
N-phenylacetamide: Commonly used as an analgesic and antipyretic agent.
N-phenyl-2-(4-phenyl-1-piperazinyl)acetamides: Studied for their antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
919769-10-1 |
|---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C20H21NO/c22-20(21-19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-11,18H,12-15H2,(H,21,22) |
InChI Key |
WRNZRBGCIHFKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















